2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
“2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), an ethyl group (a two-carbon chain), and an isoindole-1,3-dione group (a bicyclic structure with a five-membered ring fused to a four-membered ring, one of which is a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl and ethyl groups would likely be flexible, while the isoindole-1,3-dione group would likely be rigid due to its ring structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure. The cyclohexyl group might undergo reactions typical of alkanes, such as combustion or halogenation. The isoindole-1,3-dione group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .
Scientific Research Applications
Synthesis and Chemical Reactivity
Isatin derivatives, like "2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione," are known for their synthetic versatility and significant biological activities. They serve as precursors for a wide range of pharmacologically active compounds, including heterocyclic compounds with antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. Advances in the synthesis of isatin as anticonvulsant agents highlight the importance of these compounds in developing new therapeutic agents (Mathur & Nain, 2014).
Optical Properties
Diketopyrrolopyrroles, structurally related to the queried compound, are among the most widely used dyes due to their high-quality pigments suitable for field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively studied, revealing that the extension of their chromophore leads to significant changes in both linear and nonlinear optical properties. This information suggests potential applications for "2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione" in materials science and optical applications (Grzybowski & Gryko, 2015).
Future Directions
properties
IUPAC Name |
2-(2-cyclohexylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGWZRAYGQSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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